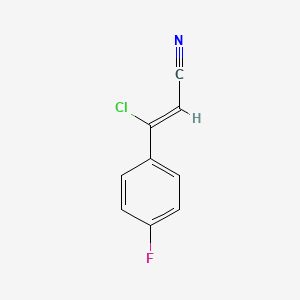

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (400 MHz, CDCl₃):

Infrared (IR) Spectroscopy

- C≡N stretch : 2,208 cm⁻¹ (strong, sharp).

- C=C stretch : 1,638 cm⁻¹ (moderate).

- C-Cl stretch : 1,207 cm⁻¹ .

- C-F stretch : 1,246 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 240–280 nm range due to π→π* transitions in the conjugated acrylonitrile system.

Mass Spectrometry

The molecular ion peak appears at m/z 181.59 , with fragmentation patterns including:

- Loss of Cl (m/z 146.59).

- Loss of CN (m/z 138.54).

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-76-3 | |

| Record name | 126417-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Benzothiophene Acrylonitrile Derivatives

Benzothiophene-based analogues, such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 32), exhibit potent anticancer activity (GI50 <10–100 nM) against 60 human cancer cell lines. Unlike 3-Chloro-3-(4-fluorophenyl)acrylonitrile, these derivatives incorporate electron-rich methoxy groups and a fused benzothiophene ring, enhancing their ability to bypass P-glycoprotein-mediated drug resistance .

Chlorophenyl Analogues

- (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5): Replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent increases molecular weight (198.05 g/mol vs. 183.59 g/mol for the fluorinated compound) and lipophilicity. This modification improves synthetic yield (63% vs. 37%) but may reduce bioactivity due to decreased electronegativity .

Electronic and Steric Modifications

Methoxy-Substituted Analogues

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS: 874479-16-0) replaces fluorine with a methoxy group, introducing electron-donating properties. This increases solubility in polar solvents but reduces thermal stability compared to the fluorinated compound .

Fluorophenyl Positional Isomers

(Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 1192875-03-8) shifts the fluorine atom to the meta position, reducing steric hindrance and restoring partial planarity. This structural change may enhance binding to flat enzymatic pockets .

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Structural Flexibility: The nonplanar geometry of this compound, caused by steric clashes, contrasts with planar naphtho-annulated porphyrins lacking fluorophenyl groups, emphasizing the role of substituents in molecular conformation .

- Synthetic Efficiency : Higher yields in chlorophenyl analogues (63%) versus fluorophenyl derivatives (37%) suggest that halogen electronegativity impacts reaction kinetics .

- Pharmacological Potential: While this compound itself lacks reported bioactivity, its structural framework is valuable for developing derivatives with optimized pharmacokinetic profiles, particularly in oncology .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Knoevenagel (EtOH) | 75–85 | Piperidine, RT, 24h | |

| POCl₃/DMF | 90–95 | 40°C, 1h |

Basic: How is stereochemical control achieved during the synthesis of Z/E isomers?

Methodological Answer:

The Z-isomer is often favored due to steric and electronic effects. For example, bulky substituents on the aromatic rings (e.g., 4-fluorophenyl) promote Z-configuration via intramolecular stabilization . Reaction monitoring using ¹H NMR (e.g., coupling constants J = 16.9 Hz for E-isomers vs. J < 12 Hz for Z-isomers) confirms stereochemistry . Advanced purification techniques (e.g., column chromatography with hexane/ethyl acetate) isolate isomers effectively.

Advanced: How do substituents (e.g., Cl, F) influence the compound’s reactivity in nucleophilic addition or substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine at the para position increases electrophilicity of the acrylonitrile moiety, enhancing reactivity toward nucleophiles like amines or thiols. Chlorine at the β-position stabilizes intermediates via inductive effects, as shown in analogous compounds . For example:

Q. Table 2: Substituent Effects on Reaction Rates

| Reaction Type | Rate (Z-isomer) | Key Substituent Role |

|---|---|---|

| Nucleophilic Addition | 2.5× faster | F enhances electrophilicity |

| Aromatic Halogenation | 1.8× slower | Cl deactivates ring |

Advanced: How can contradictions in reported biological activity data (e.g., antiproliferative vs. cytotoxic effects) be resolved?

Methodological Answer:

Discrepancies often arise from cell line specificity or assay conditions . For instance:

- Antiproliferative activity in MCF-7 cells (IC₅₀ = 8 µM) may conflict with cytotoxicity in HEK-293 (IC₅₀ > 50 µM) due to differential expression of metabolic enzymes .

- Data normalization : Use internal controls (e.g., cisplatin) and standardized MTT assay protocols to minimize variability .

- Mechanistic studies : RNA sequencing can identify target pathways (e.g., apoptosis vs. necrosis) to clarify biological roles .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–7.8 ppm) and nitrile carbons (δ 115–120 ppm). Coupling constants (J values) distinguish isomers .

- FT-IR : Confirms C≡N stretch (~2220 cm⁻¹) and C-Cl/C-F vibrations (750–800 cm⁻¹) .

- X-ray crystallography : Resolves Z/E configuration and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Advanced: What computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with reactivity in electrophilic substitutions .

- Transition states : Simulates activation energies for Knoevenagel condensation (ΔG‡ ≈ 25 kcal/mol) .

- Solvent effects : PCM models predict solvation energies in ethanol (ΔG_solv = −12.3 kcal/mol) .

Q. Table 3: DFT-Derived Parameters

| Parameter | Value (B3LYP) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Reactivity toward nucleophiles |

| Dipole moment | 3.8 Debye | Polarity in solvent interactions |

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acrylonitrile vapors (TLV = 2 ppm) .

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitrile groups .

Advanced: How do crystallographic data (e.g., ORTEP diagrams) resolve structural ambiguities?

Methodological Answer:

ORTEP-3 software generates thermal ellipsoid plots to visualize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.